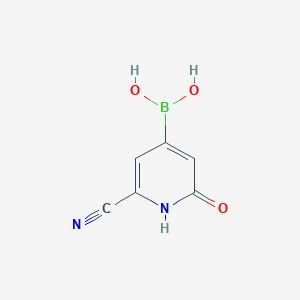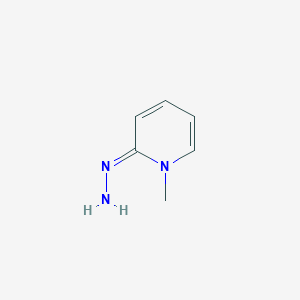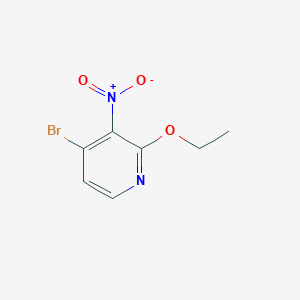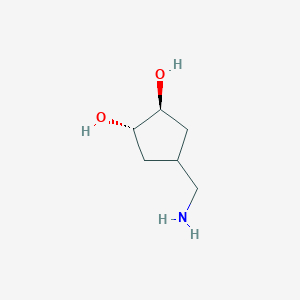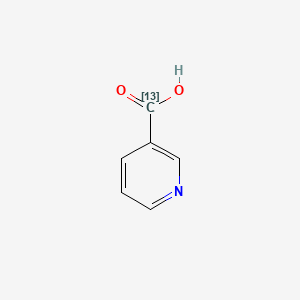
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate is an organic compound that features a four-membered azetidine ring with an iodomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by an iodine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a laboratory scale can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the iodine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the reactivity and stability of azetidine rings in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can react with nucleophiles to form new carbon-nucleophile bonds. The azetidine ring can also undergo ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 2-(chloromethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a hydroxyl group instead of iodine.
Uniqueness
The uniqueness of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate lies in its reactivity due to the presence of the iodine atom, which is a good leaving group in nucleophilic substitution reactions
Propiedades
Fórmula molecular |
C10H18INO2 |
|---|---|
Peso molecular |
311.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
Clave InChI |
IJSMLEVOVLCHDD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN1C(=O)OC(C)(C)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




